10H-Phenothiazine-3-carboxylic acid
Overview
Description
10H-Phenothiazine-3-carboxylic acid is an organic compound with the molecular formula C13H9NO2S. It belongs to the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of 10H-Phenothiazine-3-carboxylic acid involves the generation of radical cations from site-specifically carboxylated this compound with a laser . This process also involves anchoring the chlorine ion from NaCl through covalent bond-like bridging interactions with the N/S atoms in the heterocyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-3-carboxylic acid typically involves the oxidation of phenothiazine derivatives. One common method is the oxidation of 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde using basic media. This process can be carried out using reagents such as potassium permanganate, chromium VI reagents, or peroxides in the presence of solvents like benzene or formic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using safer and more cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium VI reagents, peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10H-Phenothiazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a component in drug delivery systems.
Industry: Utilized in the development of optoelectronic devices, such as photovoltaic cells and light-emitting diodes, due to its unique electronic properties
Comparison with Similar Compounds
Phenothiazine: The parent compound with a similar tricyclic structure but without the carboxylic acid group.
10H-Phenothiazine-3,7-dicarboxylic acid: A derivative with two carboxylic acid groups, exhibiting different chemical and biological properties.
10-(4-carboxyphenyl)-10H-phenothiazine: Another carboxylated derivative with distinct applications in material science and catalysis
Uniqueness: 10H-Phenothiazine-3-carboxylic acid is unique due to its specific carboxylation at the 3-position, which imparts distinct chemical reactivity and biological activity. This modification enhances its solubility, stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
10H-phenothiazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)14-10/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZBAXPDYNCBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987752 | |
Record name | 10H-Phenothiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68230-59-1 | |
Record name | 10H-Phenothiazine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68230-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenothiazine-3-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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